molecular formula C9H10ClNO2 B1419257 Indoline-5-carboxylic acid hydrochloride CAS No. 1171876-52-0

Indoline-5-carboxylic acid hydrochloride

Cat. No.: B1419257
CAS No.: 1171876-52-0
M. Wt: 199.63 g/mol
InChI Key: WTBSYTMVLQRZGK-UHFFFAOYSA-N
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Description

Indoline-5-carboxylic acid hydrochloride (CAS: 50690-53-4) is a heterocyclic compound featuring a saturated indoline core with a carboxylic acid substituent at the 5-position and a hydrochloride salt. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.63 g/mol . The indoline structure (a benzene fused to a pyrrolidine ring) distinguishes it from indole derivatives, which are fully aromatic.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBSYTMVLQRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole derivatives using hydrogenation techniques. For instance, the reduction of indole-5-carboxylic acid can be achieved using a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Indoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Indoline-5-carboxylic acid hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy.

Key Findings:

  • Neurological Applications: The compound has been investigated for its potential to treat conditions such as depression and anxiety due to its interaction with neurotransmitter systems.
  • Synthesis Pathways: Various synthetic routes have been developed to optimize yield and purity, including electrochemical methods that minimize side reactions .
Study Focus Results
Study ASynthesis of indoline derivativesHigh yield using electrochemical methods
Study BPharmacological testingIndicated potential antidepressant effects

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it instrumental in understanding complex biological processes.

Applications:

  • Enzyme Studies: Used to probe enzyme kinetics and mechanisms.
  • Metabolic Pathways: Helps elucidate pathways involved in drug metabolism.
Research Area Application Outcome
Enzyme KineticsSubstrate for enzyme assaysEnhanced understanding of metabolic processes
Drug MetabolismInvestigating metabolic pathwaysIdentification of key metabolic enzymes

Material Science

The compound is being explored for its potential in creating novel polymers and materials. Its unique chemical structure contributes to enhanced durability and flexibility compared to traditional materials.

Innovative Uses:

  • Polymer Development: Indoline derivatives have shown promise in developing conductive polymers.
  • Material Properties: Exhibits self-doping properties which improve electrical conductivity.
Material Type Properties Potential Use
Conductive PolymersHigh flexibilityElectronic devices
CoatingsEnhanced durabilityProtective coatings

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This application is crucial for the accurate quantification of related compounds in various samples, aiding quality control in manufacturing processes.

Case Study 1: Neurological Disorder Treatment

A study conducted on the effects of indoline derivatives demonstrated significant antidepressant-like activity in animal models, suggesting that modifications to the indoline structure can enhance therapeutic effects .

Case Study 2: Polymer Development

Research on polyindole derivatives indicated that incorporating indoline-5-carboxylic acid into polymer matrices resulted in materials with superior mechanical properties and conductivity, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of indoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives

Indole-5-carboxylic Acid
  • CAS : 1670-81-1
  • Molecular Formula: C₉H₇NO₂
  • Molecular Weight : 161.15 g/mol
  • Melting Point : 208–210°C
  • Key Differences : Unlike indoline, indole-5-carboxylic acid is aromatic, leading to distinct electronic properties and reactivity. The absence of a saturated ring reduces steric hindrance but limits conformational flexibility.
5-Methoxyindole-2-carboxylic Acid
  • CAS : 771-50-6
  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol
  • Melting Point : 232–234°C
  • Key Differences : The methoxy group at position 5 and carboxylic acid at position 2 alter solubility and electronic effects. This compound’s synthesis involves refluxing with thionyl chloride, similar to indoline derivatives, but yields are sensitive to reaction time .

Isoindoline Derivatives

5-(Methoxycarbonyl)isoindoline Hydrochloride
  • Synonyms: Methyl isoindoline-5-carboxylate hydrochloride
  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.66 g/mol
  • Key Differences : The isoindoline core (benzene fused to a pyrrolidine in a different orientation) results in distinct spatial and electronic properties. This compound’s ester group (vs. carboxylic acid in indoline-5-carboxylic acid) enhances lipophilicity .

Indolizine Derivatives

Indolizine-2-carboxamides
  • Key Differences : Indolizine features a bicyclic structure with a six-membered aromatic ring fused to a five-membered ring. Synthesis challenges include difficulty forming indolizine-2-carbonyl chloride, contrasting with indoline derivatives where carboxylation is more straightforward .

Pharmacologically Active Hydrochlorides

Yohimbine Hydrochloride
  • CAS : 65-19-0 (approximate)
  • Molecular Formula : C₂₁H₂₆N₂O₃·HCl
  • Key Differences : A complex alkaloid with a carboxy methyl ester group. Used as an α₂-adrenergic antagonist, highlighting how structural complexity and substituent position dictate biological activity .
Promethazine Hydrochloride
  • CAS : 58-33-3
  • Molecular Formula : C₁₇H₂₀N₂S·HCl
  • Key Differences: A phenothiazine derivative with antihistaminic properties. Demonstrates the importance of the hydrochloride salt in enhancing solubility and bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Log Po/w (iLOGP)
Indoline-5-carboxylic acid HCl 199.63 Not reported High (due to HCl salt) 1.23
Indole-5-carboxylic acid 161.15 208–210 Moderate 1.65
5-Methoxyindole-2-carboxylic acid 191.18 232–234 Low 2.01

Notes: Hydrochloride salts generally improve water solubility. Indoline-5-carboxylic acid’s lower log P compared to indole derivatives suggests reduced lipophilicity.

Biological Activity

Indoline-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is an indole derivative, a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

Indoline derivatives, including this compound, are known to bind with high affinity to several receptors and enzymes. This binding can lead to the modulation of signaling pathways that are crucial for cellular function and survival.

Biological Effects

The compound exhibits a variety of biological effects:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.
  • Anticancer Properties : Research indicates that indoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Enzyme Interactions

This compound has been reported to inhibit specific enzymes by forming hydrogen bonds with them. This interaction can alter the enzyme's activity, impacting metabolic pathways and cellular processes .

Cellular Effects

The compound influences various cellular processes:

  • Gene Expression : It can modulate the expression of genes involved in cell survival and apoptosis.
  • Cell Signaling Pathways : Indoline derivatives affect key signaling pathways such as the MAPK and PI3K/Akt pathways, which are vital for cell growth and survival .

Anticancer Activity

A study evaluated the anticancer effects of indoline derivatives using human lung adenocarcinoma (A549) cells. The results showed that certain derivatives significantly reduced cell viability compared to control treatments, indicating potent anticancer activity. For instance, one derivative reduced A549 viability to 66% at a concentration of 100 µM .

CompoundCell LineViability (%)Reference
Indoline Derivative AA54966
Indoline Derivative BHSAEC1-KT78-86

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Pharmacokinetics

The pharmacokinetic profile of indoline derivatives suggests favorable absorption due to their lipophilicity, which enhances their ability to permeate lipid-rich cellular membranes. This characteristic is crucial for ensuring adequate bioavailability and therapeutic efficacy .

Q & A

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell lines).
  • Strict Replication : Adopt published protocols exactly, including solvent systems and incubation times.
  • Open Data Sharing : Publish raw datasets and experimental logs in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-5-carboxylic acid hydrochloride
Reactant of Route 2
Indoline-5-carboxylic acid hydrochloride

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